2-Chloro-5-(trifluoromethyl)thiazole
Overview
Description
2-Chloro-5-(trifluoromethyl)thiazole is a chemical compound with the molecular formula C4HClF3NS . It has a molecular weight of 188.58 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . For instance, one method employs the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2ClF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1,10H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
This compound can participate in various chemical reactions . For example, it can be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .Physical and Chemical Properties Analysis
This compound has a boiling point of 188.1±50.0 °C and a density of 1.595±0.06 g/cm3 .Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Electrophiles : The treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium produces a thiazole dianion that reacts with various electrophiles, leading to the synthesis of different substituted thiazoles (South & Van Sant, 1991).
Labilization of Trifluoromethyl Group : N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea undergoes a facile labilization of the trifluoromethyl group under mild conditions, revealing potential for synthetic modification (SouthMichael, 1991).
Synthesis of Novel Compounds : The synthesis of novel thiazole compounds containing ether structures demonstrates the versatility of thiazole derivatives in creating new chemical entities with potential applications in various fields (Qiu Li-ga, 2015).
Medicinal Chemistry and Pharmacology
Anticancer Activity : 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown significant anticancer activity against various cell lines, indicating the potential therapeutic applications of these compounds (Wen-Xi Cai et al., 2016).
Synthesis of Fungicides : The synthesis process of novel fungicides like thifuzamide involves intermediates derived from 2-chloro-4-(trifluoromethyl)thiazole, highlighting its role in the development of agricultural chemicals (Liu An-chang, 2012).
Drug Design : Thiazole derivatives, particularly 2,4,5-trisubstituted thiazoles, are important scaffolds in drug design due to their wide range of pharmaceutical applications, including anticancer, antiviral, and antibacterial activities (Zhen Zhang et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Thiazole derivatives have been studied for their potential as corrosion inhibitors for iron, with density functional theory calculations and molecular dynamics simulations providing insights into their effectiveness (S. Kaya et al., 2016).
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, compounds containing a thiazole moiety have been studied for their potential anticancer activity . This suggests that 2-Chloro-5-(trifluoromethyl)thiazole could also be explored in this context.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKYGHLOEYILOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384199-31-8 | |
Record name | 2-chloro-5-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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